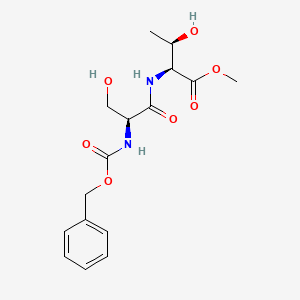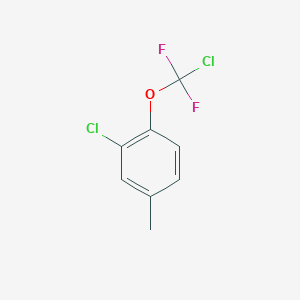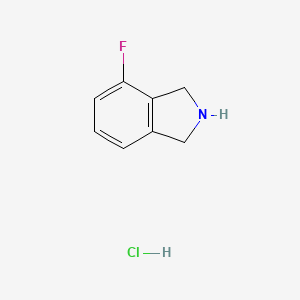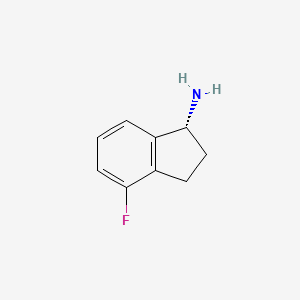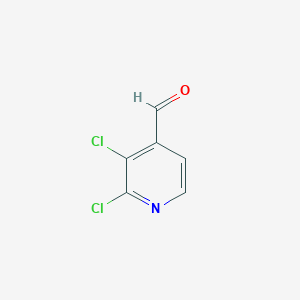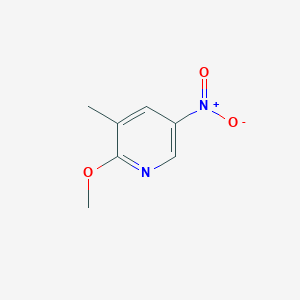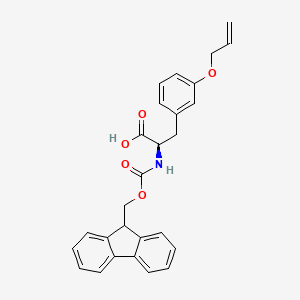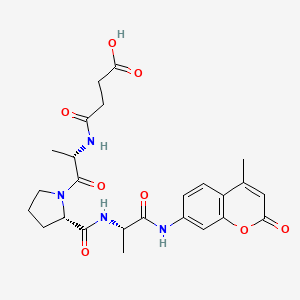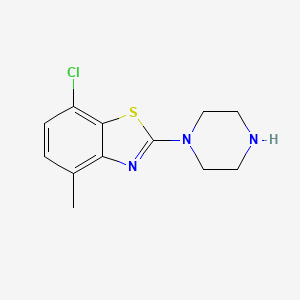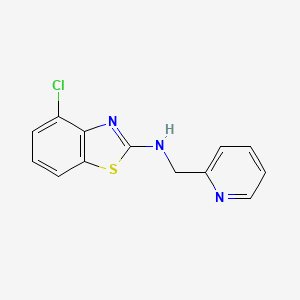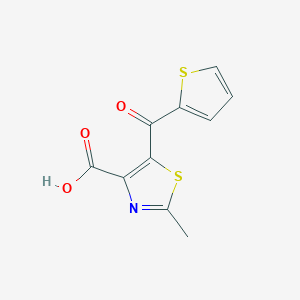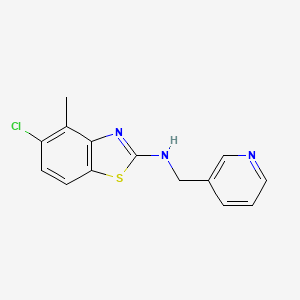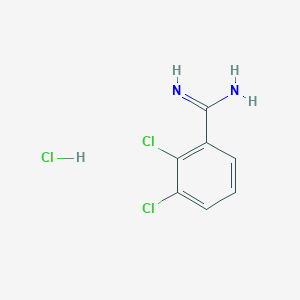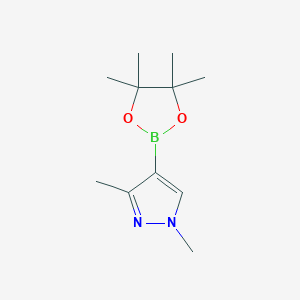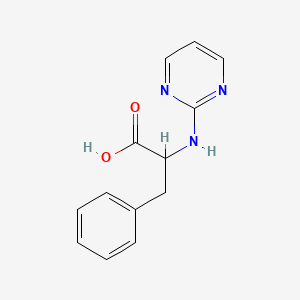
N-pyrimidin-2-ylphenylalanine
Descripción general
Descripción
N-pyrimidin-2-ylphenylalanine (N-Phe) is a modified amino acid that has been used in scientific research and pharmaceutical applications for several decades. It is a derivative of the natural amino acid phenylalanine, and has been used as a building block for peptide synthesis, as well as a substrate for enzymatic reactions. N-Phe is also known for its ability to modulate protein function and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Mass Spectrometry Analysis
- Mass Spectrometry of N-(pyrimidin-2-yl)amino Acids : The study by Plaziak, Spychała, and Golankiewicz (1991) investigates the mass spectrometry of N-(pyrimidin-2-yl)amino acids, including N-(pyrimidin-2-yl)-phenylalanine, revealing insights into the decomposition patterns of these compounds, which are crucial for analytical applications in chemistry and biology (Plaziak et al., 1991).
Therapeutic Applications
- Potential of Peptide Nucleic Acids (PNA) in Therapeutics : Montazersaheb et al. (2018) discuss the use of Peptide Nucleic Acids, which include pyrimidine nucleobases, in gene alteration and anti-cancer therapy, highlighting the significant potential of pyrimidine derivatives in medical applications (Montazersaheb et al., 2018).
Enzyme Inhibition Studies
- Inhibitory Effects on HIV-1 Protease : Zhu et al. (2019) demonstrate the use of pyrimidine bases in enhancing the potency of HIV-1 protease inhibitors. Their findings suggest potential therapeutic applications of pyrimidine derivatives in treating HIV (Zhu et al., 2019).
Antitumor Activity
- Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase : Research by Gangjee et al. (2000) on a novel N-pyrimidin-2-yl compound as an antitumor agent shows its dual inhibitory action on thymidylate synthase and dihydrofolate reductase, indicating significant implications in cancer treatment (Gangjee et al., 2000).
Biological Activities
- Biological Activities of Pyrimidine Derivatives : Rani et al. (2012) explore various biological activities such as antioxidant, anticancer, antibacterial, and anti-inflammatory properties of pyrimidine derivatives, underscoring their wide-ranging applications in pharmaceuticals (Rani et al., 2012).
Histone Deacetylase Inhibition
- Histone Deacetylase Inhibitor for Cancer Therapy : Zhou et al. (2008) describe N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a pyrimidine derivative, as a selective histone deacetylase inhibitor with potential as an anticancer drug (Zhou et al., 2008).
DNA Repair and Enzymatic Function
- Role in DNA Photolyase Activity : Sancar (1994) discusses the role of cyclobutane pyrimidine dimers in DNA repair, indicating the significance of pyrimidine derivatives in the enzymatic function of DNA photolyases (Sancar, 1994).
Nucleotide Metabolism
- Insights into Pyrimidine Biosynthesis : Evans and Guy (2004) provide insights into the critical role of pyrimidine nucleotides in cellular metabolism, highlighting their importance in RNA and DNA synthesis (Evans & Guy, 2004).
Propiedades
IUPAC Name |
3-phenyl-2-(pyrimidin-2-ylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-12(18)11(9-10-5-2-1-3-6-10)16-13-14-7-4-8-15-13/h1-8,11H,9H2,(H,17,18)(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJZYRZYVLZTQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyrimidin-2-ylphenylalanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



